3-Chloro-4-fluoropicolinaldehyde
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Overview
Description
3-Chloro-4-fluoropicolinaldehyde is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of both chlorine and fluorine atoms attached to a pyridine ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoropicolinaldehyde typically involves the halogenation of picolinaldehyde derivatives. One common method includes the use of 3-chloro-4-fluoronitrobenzene as a starting material, which undergoes a series of reactions including reduction and substitution to introduce the desired functional groups . The reaction conditions often involve the use of catalysts such as platinum on carbon (Pt/C) and hydrogen gas under controlled temperature and pressure .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but optimized for higher yields and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoropicolinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of 3-chloro-4-fluoropicolinic acid, while reduction yields 3-chloro-4-fluoropicolinalcohol .
Scientific Research Applications
3-Chloro-4-fluoropicolinaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoropicolinaldehyde involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its reactivity and ability to form stable complexes with various biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity and altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoroaniline: Similar in structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-Chloro-4-fluorophenyl isocyanate: Contains an isocyanate group instead of an aldehyde, leading to different reactivity and applications.
2-Chloro-4-fluoropyridine: Another halogenated pyridine with different substitution patterns, affecting its chemical properties and uses.
Uniqueness
3-Chloro-4-fluoropicolinaldehyde is unique due to the combination of its halogen atoms and aldehyde functional group, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
CAS No. |
1239352-00-1 |
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Molecular Formula |
C6H3ClFNO |
Molecular Weight |
159.54 g/mol |
IUPAC Name |
3-chloro-4-fluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3ClFNO/c7-6-4(8)1-2-9-5(6)3-10/h1-3H |
InChI Key |
HDDNHAOLLPNRMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)Cl)C=O |
Origin of Product |
United States |
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